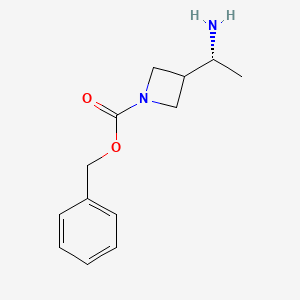![molecular formula C14H13N5O2 B14047044 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine core, and a triazole ring, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid typically involves multicomponent reactions and condensation processes. Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, heating, and the use of catalysts such as palladium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Wirkmechanismus
The mechanism of action of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it inhibits the PI3Kα pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form stable conformations through hydrophobic interactions and hydrogen bonds, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The unique combination of the cyclopropyl group, triazole ring, and carboxylic acid function in this compound distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13N5O2 |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
1-[(6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N5O2/c20-14(21)12-8-19(17-16-12)7-11-6-18-5-10(9-1-2-9)3-4-13(18)15-11/h3-6,8-9H,1-2,7H2,(H,20,21) |
InChI-Schlüssel |
VCKDWMFJGINCMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)


